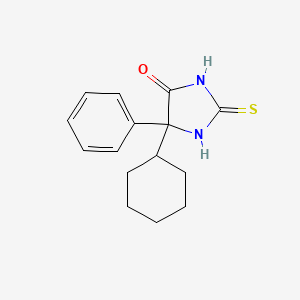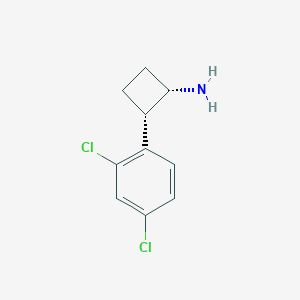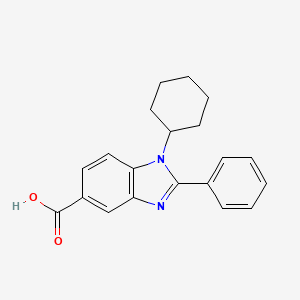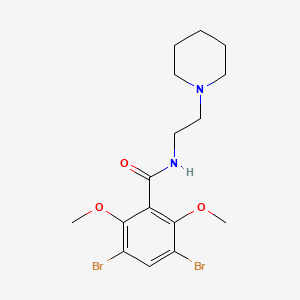![molecular formula C6H11NO B12930242 7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
7-Azabicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[221]heptan-2-ol is a bicyclic compound that features a nitrogen atom within its structureThe structure of 7-Azabicyclo[2.2.1]heptan-2-ol consists of a seven-membered ring with a nitrogen atom and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 7-Azabicyclo[2.2.1]heptan-2-ol involves the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide. This reaction typically yields the exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in electrochemical oxidation reactions, where it acts as an organoelectrocatalyst . Additionally, it can undergo electrophilic chalcogenation reactions, such as sulfenylation and selenenylation, to form 1,2-addition products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for aminoacyloxylation reactions and various electrophilic reagents for chalcogenation reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include oxygenated 2-azabicyclo[2.2.1]heptanes and various 1,2-addition products resulting from electrophilic chalcogenation reactions .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptan-2-ol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an organoelectrocatalyst for electrochemical sensors, such as glucose sensors . Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemistry.
In biology and medicine, this compound is studied for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development and other biomedical applications. Additionally, its derivatives are explored for their biological activity and potential as enzyme inhibitors .
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-ol involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom and hydroxyl group within the molecule allow it to act as a nucleophile or electrophile, depending on the reaction conditions. In electrochemical applications, it undergoes oxidation and comproportionation reactions, generating oxoammonium ions that facilitate further chemical transformations .
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptan-2-ol can be compared to other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2,7-diazabicyclo[2.2.1]heptane. While 7-oxabicyclo[2.2.1]heptane features an oxygen atom in its structure, 2,7-diazabicyclo[2.2.1]heptane contains two nitrogen atoms . The presence of different heteroatoms in these compounds results in variations in their chemical reactivity and potential applications. This compound is unique due to its specific combination of a nitrogen atom and a hydroxyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZJFFHSLIVHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
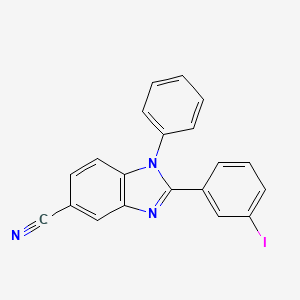
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
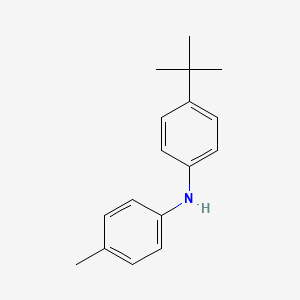
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
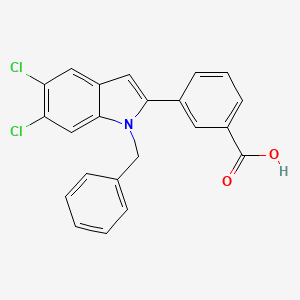
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
